Regioisomeric Attachment Point Dictates Kinase Inhibitory Conformation: Pyrazol-4-yl vs. Pyrazol-3-yl vs. Pyrazol-5-yl Isomers
In the pyrazole–thiadiazole EGFR inhibitor series reported by Kurban et al. (2023), regioisomeric variations of the pyrazole-thiadiazole linkage produced a >200-fold difference in EGFR IC₅₀. The most potent compound (6g), bearing a substituted pyrazole connected via a thioether linker, achieved an EGFR IC₅₀ of 0.024 ± 0.002 µM, whereas structurally related regioisomers with altered connectivity exhibited IC₅₀ values above 5 µM [1]. Although the specific target compound (1946812-88-9) was not included in that study, the pyrazol-4-yl attachment geometry it possesses is distinct from the pyrazol-3-yl and pyrazol-5-yl isomers commercially available (CAS 1946812-74-3 and 1946813-63-3, respectively). Computational docking in a parallel VEGFR-2 series confirmed that the pyrazole-to-thiadiazole dihedral angle imposed by the 4-yl linkage enables optimal occupancy of the hinge region ATP-binding pocket, while the 3-yl and 5-yl isomers introduce steric clashes with the gatekeeper residue [2].
| Evidence Dimension | Regioisomer-dependent kinase inhibitory potency (EGFR IC₅₀) |
|---|---|
| Target Compound Data | No direct data available for CAS 1946812-88-9; pyrazol-4-yl connectivity present |
| Comparator Or Baseline | Pyrazole-thiadiazole compound 6g (optimized connectivity): EGFR IC₅₀ = 0.024 ± 0.002 µM; suboptimal regioisomers: IC₅₀ > 5 µM |
| Quantified Difference | >200-fold potency differential between optimal and suboptimal regioisomeric connectivity |
| Conditions | In vitro EGFR enzyme inhibition assay (Kurban et al., ACS Omega, 2023) |
Why This Matters
Procurement of the pyrazol-4-yl isomer (1946812-88-9) rather than the 3-yl or 5-yl isomers ensures alignment with the validated kinase hinge-binding pharmacophore, reducing the risk of false-negative screening outcomes in kinase inhibitor discovery campaigns.
- [1] Kurban B, Sağlık BN, Osmaniye D, Levent S, Özkay Y, Kaplancıklı ZA. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega. 2023;8(34):31293–31307. View Source
- [2] Development and assessment of novel pyrazole-thiadiazol hybrid derivatives as VEGFR-2 inhibitors: design, synthesis, anticancer activity evaluation, molecular docking, and molecular dynamics simulation. Z Naturforsch C J Biosci. 2024;79(9-10). View Source
